![molecular formula C14H18N4O3 B1444270 ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1374510-88-9](/img/structure/B1444270.png)
ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
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Mechanism of Action
The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds also showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Q & A
Q. Basic Synthesis Methodology
Q: What is a reliable method for synthesizing ethyl 7-substituted triazolo[1,5-a]pyrimidine-6-carboxylate derivatives? A: A multi-component condensation approach is commonly employed. For example, aminotriazole derivatives (0.01 mol) are reacted with β-keto esters (e.g., ethyl 3-oxohexanoate) and aldehydes or α,β-unsaturated carbonyl compounds (0.01 mol each) in DMF or ethanol under reflux (3–12 h). Post-reaction, cooling and addition of methanol or cold water precipitates the product, which is recrystallized from ethanol (yields 62–78%) . Key steps include controlling reaction temperature (reflux vs. microwave-assisted synthesis) and solvent selection to optimize purity.
Q. Advanced Synthesis: Stereoselectivity and Yield Optimization
Q: How can stereoselectivity in the (E)-configured propenyl substituent at position 7 be ensured during synthesis? A: The (E)-configuration is influenced by steric and electronic factors during the condensation of α,β-unsaturated aldehydes. Using bulky solvents (e.g., DMF) and avoiding strong acids that promote isomerization can help retain the desired stereochemistry. Microwave-assisted synthesis (e.g., 323 K for 30 min) improves reaction efficiency and reduces side products, as demonstrated in similar triazolopyrimidine syntheses .
Q. Structural Confirmation: Basic Analytical Techniques
Q: Which spectroscopic methods are critical for confirming the structure of this compound? A:
- 1H/13C NMR : Look for characteristic shifts:
- IR : Confirm C=O (ester, ~1700 cm⁻¹) and C=N (triazole, ~1600 cm⁻¹) stretches .
- MS : Molecular ion peaks (e.g., m/z 440–533) and fragmentation patterns validate the molecular formula .
Q. Advanced Structural Analysis: X-ray Crystallography
Q: How does X-ray crystallography resolve conformational ambiguities in the triazolopyrimidine core? A: X-ray analysis reveals:
- The triazole ring is planar (average deviation <0.016 Å), while the dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Q = 0.099 Å).
- Substituents at position 7 (e.g., propenyl) form dihedral angles of ~84° with the triazole plane, indicating near-perpendicular orientation. Hydrogen bonding (N–H⋯N) and π-stacking (centroid distance 3.63–3.88 Å) stabilize the crystal lattice .
Q. Biological Activity Profiling: Basic Assay Design
Q: What preliminary assays are suitable for evaluating bioactivity? A:
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa) at 10–100 µM concentrations.
- Enzyme Inhibition : Screen against kinases or dehydrogenases (IC50 determination via fluorescence/colorimetry).
- Antimicrobial : Disk diffusion assays (50–200 µg/mL) on bacterial/fungal strains .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves.
Q. Advanced SAR Studies: Modifying Substituents
Q: How does replacing the ethoxypropenyl group impact biological activity? A: Substituent effects can be systematically tested:
- Electron-withdrawing groups (e.g., Cl, CF₃ at position 5) enhance enzyme binding via hydrophobic interactions.
- Bulkier groups (e.g., benzylsulfanyl) may reduce solubility but improve target selectivity.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CB2 cannabinoid receptors .
Q. Purity Challenges: Basic Chromatographic Methods
Q: How to address low yields or impurities in the final product? A:
- Column Chromatography : Use silica gel with petroleum ether/ethyl acetate (7:3) for optimal separation .
- Recrystallization : Ethanol or acetone effectively removes unreacted starting materials .
- Monitor by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to confirm homogeneity.
Q. Advanced Mechanistic Studies: Reaction Pathways
Q: What intermediates form during the cyclocondensation of aminotriazoles and β-keto esters? A: The reaction proceeds via:
Knoevenagel condensation : Formation of α,β-unsaturated intermediates.
Michael addition : Aminotriazole attacks the β-carbon of the enone.
Cyclization : Intramolecular dehydration forms the triazolopyrimidine core.
Isolate intermediates using low-temperature quenching (-20°C) and characterize via LC-MS .
Q. Computational Modeling: DFT and Docking
Q: Can DFT calculations predict spectroscopic properties or reactivity? A: Yes. For example:
- NMR shifts : Compute with Gaussian09 (B3LYP/6-31G**) and compare to experimental data.
- Reactivity : Fukui indices identify nucleophilic/electrophilic sites for functionalization.
- Docking : Simulate binding to MDM2-p53 (anticancer target) to prioritize synthetic targets .
Q. Contradictory Data Resolution
Q: How to reconcile discrepancies in reported melting points or spectral data? A:
- Melting Points : Variations (e.g., 155–207°C) arise from polymorphic forms. Perform DSC to identify true mp.
- NMR shifts : Ensure consistent solvent (DMSO-d6 vs. CDCl3) and calibration. Cross-validate with 2D NMR (COSY, HSQC) .
- Elemental Analysis : Deviations >0.3% indicate impurities; repeat with freshly recrystallized samples.
Properties
IUPAC Name |
ethyl 7-[(E)-2-ethoxyprop-1-enyl]-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-5-20-9(3)7-12-11(13(19)21-6-2)8-15-14-16-10(4)17-18(12)14/h7-8H,5-6H2,1-4H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZBRSCTFVPZHD-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC1=C(C=NC2=NC(=NN12)C)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C1=C(C=NC2=NC(=NN12)C)C(=O)OCC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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